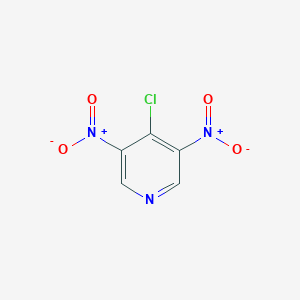
4-Chloro-3,5-dinitropyridine
Descripción general
Descripción
4-Chloro-3,5-dinitropyridine is a chemical compound with the molecular formula C5H2ClN3O4 . It is used in the synthesis of a variety of chemical derivatives and has applications in various fields .
Synthesis Analysis
The synthesis of 4-Chloro-3,5-dinitropyridine involves several steps. One method involves the nitration of 2-chloropyridin-4-amine, which results in dinitrated derivatives. These are then subjected to nucleophilic substitution reactions with various reagents to yield the final product . Another method involves the amination of 4-chloro-3,5-dinitropyrazole, which yields 1,4-diamino-3,5-dinitropyrazole (DADNP) as the target substance .
Molecular Structure Analysis
The molecular structure of 4-Chloro-3,5-dinitropyridine has been studied using various spectroscopic techniques, including IR, 1H, and 13C NMR spectroscopy . These studies provide valuable information about the chemical bonds and functional groups present in the molecule .
Chemical Reactions Analysis
4-Chloro-3,5-dinitropyridine can undergo a variety of chemical reactions. For example, it can react with aniline to form a variety of products . It can also be used as a precursor for the synthesis of other chemicals, such as 3,5-dinitropyrazole derivatives .
Physical And Chemical Properties Analysis
4-Chloro-3,5-dinitropyridine has several physical and chemical properties that have been characterized. For example, it is known to be hazardous and can cause skin and eye irritation, as well as respiratory irritation .
Aplicaciones Científicas De Investigación
Application in Biothiol Detection
- Scientific Field : Biochemistry
- Summary of Application : 4-Chloro-3,5-dinitropyridine is used in the development of a naphthalimide-based fluorescent probe for the sensitive and selective detection of biothiols .
- Methods of Application : The fluorescence of the probe is quenched by the electron-withdrawing 3,5-dinitropyridin-2-yl group via the photoinduced electron transfer process, and turned on by biothiol-triggered nucleophilic aromatic substitution .
- Results or Outcomes : The probe shows a satisfactory response time of 30 min with low detection limits (Cys: 0.32 mM; Hcy: 0.88 M; GSH: 0.46 M). Furthermore, the probe was successfully utilized to detect endogenous and exogenous biothiols in HeLa cells .
Application in H2S Detection
- Scientific Field : Environmental Science
- Summary of Application : 4-Chloro-3,5-dinitropyridine is used in the synthesis of a flavonol-based fluorescent probe, Fla-DNT, for the rapid and specific detection of H2S .
- Methods of Application : Fla-DNT exhibits excellent selectivity and anti-interference properties, a short response time (4 min), large Stokes shift (138 nm), and low detection limit (1.357 µM). Upon exposure to H2S, Fla-DNT displays a remarkable increase in fluorescence intensity at 542 nm .
- Results or Outcomes : The probe has multiple applications, such as a recovery rate ranging from 92.00 to 102.10% for detecting H2S in water samples, and it can be fabricated into fluorescent strips to track H2S production during food spoilage by tracking color changes, thereby enabling real-time monitoring of food freshness .
Application in Synthesis of Insensitive Energetic Materials
- Scientific Field : Material Science
- Summary of Application : 4-Chloro-3,5-dinitropyridine is used in the preparation of a series of 3,5-dinitropyrazole derivatives .
- Methods of Application : The 3,5-dinitropyrazole derivatives are prepared from 4-chloro-3,5-dinitropyrazole in good yields and characterized by IR, 1H, and 13C NMR (some cases 15N NMR) spectroscopy, elemental analysis, and DSC .
- Results or Outcomes : The structures of the derivatives were confirmed by single crystal X-ray diffraction .
Application in Synthesis of 4-Amino-2,6-Dichloropyridine Derivatives
- Scientific Field : Organic Chemistry
- Summary of Application : 4-Chloro-3,5-dinitropyridine is used in the synthesis of 4-amino-2,6-dichloropyridine and its derivatives .
- Methods of Application : A solution of 2,4,6-triamino-3,5-dinitropyridine in glacial acetic acid was treated dropwise at room temperature with 30% hydrogen peroxide and the mixture was heated under reflux for 5 h, then cooled, diluted with water and allowed to stand for 12 h .
- Results or Outcomes : The reaction resulted in the formation of 4-amino-2,6-dichloropyridine and its derivatives .
Application in Synthesis of Energetic Compounds
- Scientific Field : Material Science
- Summary of Application : 4-Chloro-3,5-dinitropyridine is used in the preparation of a series of 3,5-dinitropyrazole derivatives .
- Methods of Application : The 3,5-dinitropyrazole derivatives are prepared from 4-chloro-3,5-dinitropyrazole in good yields and characterized by IR, 1H, and 13C NMR (some cases 15N NMR) spectroscopy, elemental analysis, and DSC .
- Results or Outcomes : The structures of the derivatives were confirmed by single crystal X-ray diffraction .
Application in Synthesis of Fluorescent Probes
- Scientific Field : Organic Chemistry
- Summary of Application : 4-Chloro-3,5-dinitropyridine is used in the development of a naphthalimide-based fluorescent probe for the sensitive and selective detection of biothiols .
- Methods of Application : The fluorescence of the probe is quenched by the electron-withdrawing 3,5-dinitropyridin-2-yl group via the photoinduced electron transfer process, and turned on by biothiol-triggered nucleophilic aromatic substitution .
- Results or Outcomes : The probe shows a satisfactory response time of 30 min with low detection limits (Cys: 0.32 mM; Hcy: 0.88 M; GSH: 0.46 M). Furthermore, the probe was successfully utilized to detect endogenous and exogenous biothiols in HeLa cells .
Propiedades
IUPAC Name |
4-chloro-3,5-dinitropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2ClN3O4/c6-5-3(8(10)11)1-7-2-4(5)9(12)13/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXKUEMVJROHZAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C=N1)[N+](=O)[O-])Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2ClN3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40370911 | |
| Record name | 4-chloro-3,5-dinitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40370911 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-3,5-dinitropyridine | |
CAS RN |
10425-70-4 | |
| Record name | 4-chloro-3,5-dinitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40370911 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




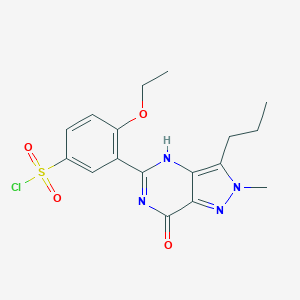
![4-[(2-Ethoxybenzoyl)amino]-1-methyl-5-propyl-1H-pyrazole-3-carboxamide](/img/structure/B135723.png)
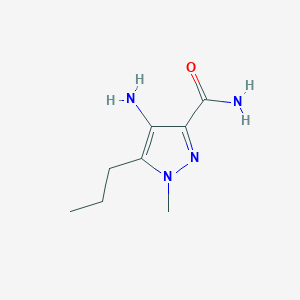

![1-[2-(5-Methyl-2-furyl)phenyl]ethanone](/img/structure/B135727.png)
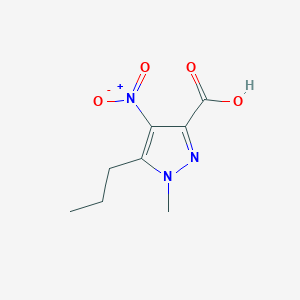
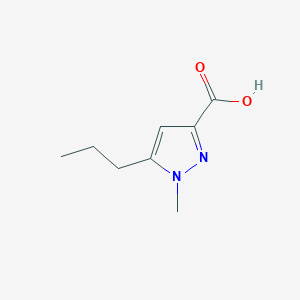
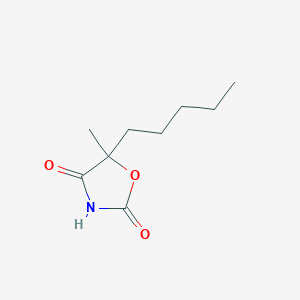

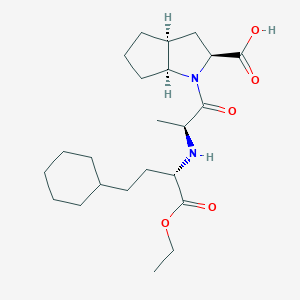
![[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (4aS,6aR,6aS,6bR,10S,12aR,14bR)-10-[(2R,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-3,4-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B135741.png)

![[(2R)-2-[(2S)-6-fluoro-3,4-dihydro-2H-chromen-2-yl]-2-hydroxyethyl] 4-methylbenzenesulfonate](/img/structure/B135743.png)